molecular formula C14H13NO3S B4233314 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B4233314
M. Wt: 275.32 g/mol
InChI Key: XRTHRSKIDIWWEJ-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid (hereafter referred to as Compound A) is a heterocyclic compound featuring a fused indole core substituted with a thiophene moiety. Its molecular formula is C₁₄H₁₃NO₃S, with a molecular weight of 275.33 g/mol and a calculated pKa of 4.69, indicating moderate acidity . The structure includes a tetrahydroindole scaffold with a ketone group at position 4, a methyl group at position 3, and a thiophen-2-yl substituent at position 6 (Figure 1).

Compound A is of interest in medicinal chemistry due to its inclusion in anti-microtubule compound libraries for drug discovery, targeting diseases such as cancer, respiratory disorders, and hematological conditions . Its synthesis typically involves multi-step protocols, including Suzuki-Miyaura coupling for thiophene introduction and Knoevenagel condensation for functionalization .

Properties

IUPAC Name

3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-7-12-9(15-13(7)14(17)18)5-8(6-10(12)16)11-3-2-4-19-11/h2-4,8,15H,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTHRSKIDIWWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H13NO3S
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : 3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydroindole-2-carboxylic acid

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Antiviral Activity

Research has indicated that derivatives of indole compounds exhibit antiviral properties. For instance, compounds similar to 3-methyl-4-oxo derivatives have shown efficacy against HIV by inhibiting the virus's replication in cell cultures. The effectiveness is often measured using the EC50 value, which indicates the concentration required to achieve 50% of the maximum effect. In related studies, compounds with structural similarities demonstrated significant antiviral activity with EC50 values ranging from 0.5 to 1.5 µg/mL against HIV .

Antitumor Activity

Indole-based compounds have also been investigated for their antitumor properties. The presence of the tetrahydroindole structure is crucial as it contributes to the binding affinity to various biological targets involved in cancer proliferation pathways. Some studies have reported that modifications on this scaffold can enhance cytotoxicity against cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of 3-methyl-4-oxo derivatives can be significantly influenced by structural modifications. The thiophene ring and the methyl group at position 3 are critical for enhancing biological interactions. For instance:

  • Thiophene Substitution : The presence of a thiophene moiety often increases lipophilicity and facilitates better membrane permeability.
  • Carbonyl Group : The keto group at position 4 plays a role in hydrogen bonding with biological targets, enhancing binding affinity.

Case Studies

  • Antiviral Efficacy Against HIV
    • A study demonstrated that indole derivatives could protect MT-4 cells from HIV-induced cytopathogenicity. The compound's ability to inhibit viral replication was linked to its structural characteristics.
    • EC50 Values : The effective concentration for protection was determined to be around 0.5 µg/mL for certain derivatives .
  • Cytotoxicity in Cancer Cells
    • In vitro assays revealed that certain analogs of the compound exhibited varying levels of cytotoxicity against different cancer cell lines, with IC50 values indicating effective concentrations ranging from 10 µM to 30 µM depending on the specific structure .

Data Table: Summary of Biological Activities

Activity TypeTarget/AssayEC50/IC50 ValueReference
Antiviral (HIV)MT-4 Cells0.5 - 1.5 µg/mL
CytotoxicityVarious Cancer Cell Lines10 - 30 µM

Scientific Research Applications

Basic Information

  • Chemical Name : 3-Methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
  • Molecular Formula : C14H13NO3S
  • Molecular Weight : 275.32 g/mol
  • CAS Number : [Not provided]

Structural Characteristics

The compound features a tetrahydroindole core with a thiophene ring, contributing to its unique reactivity and potential biological activity. The presence of the carboxylic acid group enhances its solubility and interaction with biological systems.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive molecules suggests it may exhibit various pharmacological effects.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of tetrahydroindole compounds can inhibit cancer cell proliferation. For instance, studies on related compounds have shown promising results against breast and lung cancer cell lines, indicating that this compound may also possess similar properties.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups facilitate various chemical transformations.

Synthetic Routes

The compound can be synthesized through several methods, including:

  • Cyclization Reactions : Utilizing thiophene derivatives to form the indole structure.
  • Functional Group Modifications : Such as esterification or amination to produce derivatives with enhanced properties.

Material Science

Due to its unique electronic properties, this compound has potential applications in material science, particularly in the development of organic semiconductors and sensors.

Research Example

Studies have explored the use of indole derivatives in organic light-emitting diodes (OLEDs), where their electronic properties contribute to improved efficiency and stability.

Data Tables

Activity TypeRelated CompoundsObserved Effects
AnticancerTetrahydroindolesInhibition of cell proliferation
AntimicrobialIndole derivativesBroad-spectrum activity against bacteria
Anti-inflammatoryVarious indolesReduction in inflammatory markers

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) undergoes classical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol) under acidic or coupling conditions to form esters. For example, the ethyl ester derivative (CAS 7272-58-4) is a known analog synthesized via Fischer esterification .

  • Amide Formation : Reacts with amines (e.g., NH₃, primary/secondary amines) using carbodiimide coupling agents (e.g., DCC, EDC) to yield bioisosteric amides with enhanced pharmacokinetic properties .

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProductYield Range
EsterificationH₂SO₄, ethanol, refluxEthyl ester65–85%
Amide CouplingEDC/HOBt, DMF, rtAmide derivatives50–75%

Ketone Reactivity

The 4-oxo group participates in nucleophilic additions and enolate chemistry:

  • Enolate Alkylation : Under basic conditions (e.g., LDA, NaH), the ketone forms an enolate intermediate, which reacts with alkyl halides (e.g., methyl iodide) to introduce substituents at the α-position .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, modifying the compound’s polarity and hydrogen-bonding capacity .

Representative Pathway :

  • Enolate formation: LDA, THF, -78°C

  • Alkylation: R-X (e.g., CH₃I) → α-alkylated product

Thiophene Ring Modifications

The thiophen-2-yl group undergoes electrophilic aromatic substitution (EAS):

  • Sulfonation : Reacts with SO₃/H₂SO₄ at 50°C to introduce sulfonic acid groups, enhancing water solubility .

  • Halogenation : Bromine (Br₂/FeBr₃) or NBS selectively substitutes hydrogen atoms at the 5-position of the thiophene ring.

Regioselectivity :
Electrophiles preferentially attack the 5-position due to electron-donating effects from the sulfur atom.

Cyclization and Heterocycle Formation

The tetrahydroindole core enables intramolecular cyclization:

  • Friedel-Crafts Alkylation : In the presence of Brønsted acids (e.g., p-TsOH), the indole’s C3 position attacks adjacent carbonyl groups, forming fused carbazole derivatives under mild conditions (MeCN, rt) .

  • Michael Addition : Enolates from the ketone react with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form six-membered rings .

Example Reaction :

  • Substrate: 3-Methyl-4-oxo-6-(thiophen-2-yl)tetrahydroindole

  • Catalyst: p-TsOH (10 mol%)

  • Nucleophile: Thiols or alkenes

  • Product: Tetrahydrocarbazolones (yields: 58–72%)

Decarboxylation and Thermal Stability

Under pyrolysis (200–250°C) or basic conditions (NaOH, Δ), the carboxylic acid group undergoes decarboxylation, yielding the corresponding 3-methyl-4-oxo-tetrahydroindole derivative. This reaction is critical for generating simplified scaffolds in medicinal chemistry .

Thermogravimetric Data :

  • Onset decarboxylation temperature: ~210°C

  • Byproduct: CO₂ (confirmed via IR spectroscopy)

Comparative Reactivity with Structural Analogs

FeatureThis CompoundEthyl 3-Methylindole-2-carboxylate 2-Methyl-4-oxo-tetrahydroindole-3-carboxylic Acid
Carboxylic Acid ReactivityHigh (pKa ~4.5)Ester group (hydrolysis required)High (pKa ~4.3)
Thiophene ParticipationEAS at C5AbsentAbsent
Cyclization PotentialHigh (Friedel-Crafts)ModerateLow

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Compound A

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Relevance
Compound A 3-Me, 4-O, 6-thiophen-2-yl C₁₄H₁₃NO₃S 275.33 pKa = 4.69, sp³ carbons = 28.6% Anti-microtubule activity
Compound B 6-Furan-2-yl (instead of thiophen-2-yl) C₁₄H₁₃NO₄ 275.26 Lower solubility (logP = 2.1) Reduced anti-cancer activity vs. Compound A
Compound C Heptyl ester at C2 (carboxylic acid → ester) C₂₁H₂₇NO₃S 373.51 Enhanced lipophilicity (logP = 4.8) Improved membrane permeability
Compound D 3-Amino, 6-(5-methyl-2-furyl) C₁₇H₂₀N₂O₄ 316.35 Basic amino group (pKa = 8.2) Potential CNS targeting
Compound E 2-Cyanoacrylic acid derivative C₂₀H₁₃N₃O₂S 367.40 Extended conjugation (λₐᵦₛ = 450 nm) Photovoltaic applications

Key Observations :

Thiophene vs. Furan Substitution :

  • Replacing the thiophen-2-yl group in Compound A with furan-2-yl (Compound B) reduces bioactivity, likely due to decreased electron density and weaker S···π interactions in target binding .
  • Thiophene’s sulfur atom enhances charge-transfer properties, as seen in photovoltaic derivatives (Compound E) .

Carboxylic Acid vs. Ester Derivatives :

  • Esterification of the C2-carboxylic acid (Compound C) increases logP from -2.46 (Compound A) to 4.8 , improving membrane permeability but reducing solubility .

Amino Substitution: Introducing a 3-amino group (Compound D) alters the electronic profile, enabling hydrogen bonding with biological targets (e.g., kinases) .

Key Findings :

  • Pyrimidine-based analogues (e.g., from ) exhibit superior antifungal and anticancer activity compared to Compound A, attributed to additional hydrogen-bonding motifs (cyano and hydrazide groups).
  • Compound D shows moderate analgesic activity, likely due to interactions with cyclooxygenase isoforms .

Computational and Structural Insights

  • DFT Studies : Compound A’s thiophene moiety facilitates charge transfer in excited states, a property exploited in optoelectronic materials .
  • Hydrogen Bonding : The carboxylic acid group in Compound A forms strong O—H···O interactions in crystal lattices, as seen in analogues like (4R,4aR,7aS*)-5-oxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylic acid .

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and thiophene-containing precursors. Key steps include:

  • Reagent Ratios: Use 1.1 equivalents of the aldehyde derivative (e.g., 3-formyl-1H-indole-2-carboxylate) to 1.0 equivalent of the thiophene-based nucleophile (e.g., 2-aminothiazol-4(5H)-one) to drive the reaction to completion .
  • Solvent and Catalysis: Reflux in acetic acid with sodium acetate (2.0 equiv) as a base for 3–5 hours. Acetic acid acts as both solvent and catalyst, enhancing cyclization .
  • Workup: Precipitate the product by cooling the reaction mixture, followed by sequential washing with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.203 Å, b = 9.584 Å, c = 12.996 Å) provide precise spatial data .
  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to verify proton environments (e.g., indole NH at δ ~12 ppm) and carbon backbone integrity .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 367.39 for C21_{21}H21_{21}NO5_5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC can confirm coupling between the thiophene sulfur and adjacent methyl groups .
  • Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to identify discrepancies in functional group assignments .
  • Single-Crystal Analysis: Resolve tautomeric or conformational ambiguities via X-ray diffraction, as demonstrated for hydrogen-bonding interactions in tricyclic indole derivatives .

Q. What strategies are recommended for modifying the thiophene or indole moieties to study structure-activity relationships without compromising the core scaffold’s stability?

Methodological Answer:

  • Regioselective Substitution: Introduce electron-withdrawing groups (e.g., nitro, carboxylate) at the thiophene 5-position to enhance electrophilicity while preserving the indole’s hydrogen-bonding capacity .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the indole NH during alkylation or acylation reactions. Deprotect with trifluoroacetic acid post-modification .
  • Palladium-Catalyzed Cross-Coupling: Employ Suzuki-Miyaura reactions to functionalize the thiophene ring with aryl/heteroaryl boronic acids, optimizing ligand choice (e.g., SPhos) for sterically hindered sites .

Q. In computational studies, which parameters should be prioritized to accurately model the compound's interaction with biological targets?

Methodological Answer:

  • Hydrogen-Bonding Networks: Prioritize donor/acceptor counts (e.g., 1 H-bond donor, 5 acceptors) and topological polar surface area (e.g., ~90 Ų) to predict membrane permeability .
  • LogP and Solubility: Calculate partition coefficients (e.g., XlogP ~4) to assess bioavailability. Use COSMO-RS simulations to optimize solubility in DMSO/PBS buffers .
  • Docking Simulations: Apply flexible ligand docking with AutoDock Vina, focusing on π-π stacking between the indole ring and aromatic residues (e.g., Tyr, Phe) in enzyme active sites .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

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